2'-Deoxycytidine-15N3

LC-MS/MS Nucleoside Quantitation Internal Standard

2'-Deoxycytidine-15N3 (Deoxycytidine-15N3) is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxycytidine, wherein the three nitrogen atoms of the cytosine base are substituted with the stable heavy isotope 15N. With a molecular formula of C9H1315N3O4 and a molecular weight of 230.20 g/mol, this compound is specifically designed and validated as an internal standard (IS) for the accurate quantification of 2'-deoxycytidine, its methylated derivative 5-methyl-2'-deoxycytidine (5mdC), and related nucleoside analogs like Decitabine via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C9H13N3O4
Molecular Weight 230.20 g/mol
Cat. No. B15598703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycytidine-15N3
Molecular FormulaC9H13N3O4
Molecular Weight230.20 g/mol
Structural Identifiers
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i10+1,11+1,12+1
InChIKeyCKTSBUTUHBMZGZ-AFBLOFBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxycytidine-15N3: A Stable Isotope-Labeled Nucleoside Internal Standard for LC-MS/MS Quantitation


2'-Deoxycytidine-15N3 (Deoxycytidine-15N3) is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxycytidine, wherein the three nitrogen atoms of the cytosine base are substituted with the stable heavy isotope 15N . With a molecular formula of C9H1315N3O4 and a molecular weight of 230.20 g/mol, this compound is specifically designed and validated as an internal standard (IS) for the accurate quantification of 2'-deoxycytidine, its methylated derivative 5-methyl-2'-deoxycytidine (5mdC), and related nucleoside analogs like Decitabine via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Its high chemical purity (≥99.70%) and high isotopic enrichment (≥98%) ensure reliable performance in quantitative bioanalytical workflows [1].

Why Generic Unlabeled or Deuterated 2'-Deoxycytidine Cannot Substitute for 15N3-Labeled Standards in Quantitative MS


The substitution of a 15N3-labeled internal standard with an unlabeled compound or a deuterium-labeled (2H/D) analog is a major source of error in quantitative LC-MS/MS analysis of nucleosides. Unlabeled 2'-deoxycytidine is the target analyte itself and therefore cannot correct for sample preparation losses, matrix effects, or ionization efficiency variations, which are fundamental requirements for accurate quantification [1]. While deuterium-labeled (e.g., d2, d3) internal standards are commercially available, they are prone to hydrogen-deuterium exchange with protic solvents in the LC mobile phase, leading to analyte/IS ratio drift and compromised long-term assay stability [2]. In contrast, the 15N3 label is integrated into the stable pyrimidine ring structure, providing a robust mass shift (+3 Da relative to the unlabeled analyte) that is impervious to solvent exchange, ensuring consistent and reliable quantitation across diverse analytical conditions [3]. This intrinsic stability is the foundation for the high-precision, high-accuracy data generated using 15N3-dC as an internal standard.

2'-Deoxycytidine-15N3: A Quantitative Evidence Guide for Method Development and Procurement


2'-Deoxycytidine-15N3 Provides a Stable +3 Da Mass Shift for Unambiguous Analyte Differentiation in MS

The isotopic label of 2'-Deoxycytidine-15N3 results in a specific mass shift that cleanly separates its signal from that of the unlabeled analyte. This is demonstrated by its established use as an internal standard for 2'-deoxycytidine quantification [1]. The molecular ion of unlabeled 2'-deoxycytidine ([M+H]+) is m/z 228.1, which fragments to a product ion of m/z 112.0. In contrast, 15N3-2'-deoxycytidine ([M+H]+) appears at m/z 231.1 and fragments to m/z 115.0 [2]. This consistent +3 Da shift is reliably observed across different mass spectrometry platforms and ionization sources (ESI and APCI) [1][2][3].

LC-MS/MS Nucleoside Quantitation Internal Standard

2'-Deoxycytidine-15N3 Achieves High Intra- and Inter-Assay Precision (<2.5% RSD) in DNA Methylation Assays

The use of 15N3-labeled deoxynucleosides as internal standards is a critical factor in achieving high-precision quantification of global DNA methylation. A validated LC-MS/MS method utilizing biosynthetic [U-15N3]dC and [U-15N3]MdC as internal standards reported an intra- and inter-assay coefficient of variation (%RSD, n=6) of <2.5% for the measurement of deoxycytidine methylation in genomic DNA [1]. This precision level is essential for detecting subtle, biologically significant changes in DNA methylation status.

DNA Methylation Epigenetics Assay Validation

2'-Deoxycytidine-15N3 Enables Accurate Quantification of 2'-Deoxycytidine in Human Plasma with 100% Mean Accuracy

In a validated LC-MS/MS method for the simultaneous determination of the anti-cancer drug gemcitabine (dFdC) and its endogenous counterpart deoxycytidine (CdR) in human plasma, the use of 15N3-CdR as an internal standard was instrumental. The method demonstrated a mean accuracy of 100.0% with a precision of +/-5.3% RSD for CdR quantification across a linear concentration range from the lower limit of quantitation (LOQ) of 22 nM up to 2 µM [1]. This performance was achieved using a cold alcohol protein precipitation and liquid-liquid back extraction sample preparation procedure.

Pharmacokinetics Gemcitabine Plasma Analysis

2'-Deoxycytidine-15N3 Enables High-Throughput DNA Methylation Analysis (>500 samples/4 days) with Intra- and Inter-Day CVs of 6% and 11%

A cost-effective and high-throughput LC-MS/MS method for global DNA methylation analysis in peripheral blood was developed using 15N3-dC and 15N5-dG as internal standards [1]. The method demonstrated a high level of precision and robustness, with mean intra-day coefficients of variation (CV) of 6% and inter-day CVs of 11% over a 12-day validation period using four DNA QC samples [1]. This method was designed for high-throughput analysis, enabling the processing of large sample sets efficiently.

High-Throughput Screening DNA Methylation Biomarker Validation

2'-Deoxycytidine-15N3 Facilitates the Detection of Low-Abundance DNA Modifications with High Sensitivity (fmol Range)

The use of 15N3-dC as an internal standard is critical for the sensitive and specific detection of low-abundance epigenetic modifications. A method employing 15N3-dC enabled the quantification of 5-hydroxymethyl-2'-deoxycytidine (hmC) in hepatic tissue from mice, revealing a significant age-related increase in global hmC levels (0.32±0.02% in old mice vs. 0.24±0.01% in young mice, p=0.02) [1]. The assay's sensitivity, achieving a limit of detection (LOD) of 1.4 femtomoles on-column for the related modified nucleoside 5-methyl-2'-deoxycytidine, underscores the performance enabled by stable isotope-labeled internal standards [2].

Epigenetics DNA Hydroxymethylation Aging

2'-Deoxycytidine-15N3: Optimal Applications in Epigenetics, PK/PD, and DNA Damage Research


Quantitative Epigenetic Analysis (Global DNA Methylation and Hydroxymethylation)

For researchers studying DNA methylation (5-mdC) and hydroxymethylation (5-hmdC) as biomarkers of disease, aging, or environmental exposure, 2'-Deoxycytidine-15N3 is the essential internal standard for LC-MS/MS assays. The high precision (<2.5% RSD [1]) and accuracy provided by the 15N3-labeled standard ensure that subtle, biologically significant changes in these epigenetic marks can be reliably detected and quantified from limited biological samples. This compound is directly cited in protocols for measuring global DNA methylation status in genomic DNA [2][3] and for quantifying age-related changes in DNA hydroxymethylation [4].

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of Nucleoside Analog Drugs

In the development and clinical monitoring of nucleoside analog therapeutics like gemcitabine and decitabine, precise measurement of both the drug and its endogenous counterpart 2'-deoxycytidine in plasma or tissue is required. 2'-Deoxycytidine-15N3 has been validated as an internal standard in LC-MS/MS methods for this purpose, demonstrating 100% mean accuracy for quantifying 2'-deoxycytidine over a clinically relevant concentration range [5]. The 15N3 label ensures no interference from the co-eluting drug, enabling robust and specific pharmacokinetic profiling .

Biomarker Discovery and Validation in Cancer and Toxicology

For large-scale biomarker studies in oncology or toxicology, cost-effective and high-throughput analytical methods are paramount. The use of 15N3-dC as an internal standard facilitates the development of robust LC-MS/MS assays capable of processing over 500 samples in 4 days with excellent intra- and inter-day precision [6][7]. This enables the validation of DNA methylation-derived biomarkers in large patient cohorts or exposed populations, providing the statistical power necessary to establish clinical or prognostic utility.

Investigation of DNA Damage and Repair Mechanisms

Quantifying DNA damage products, such as etheno-DNA adducts (e.g., 3,N4-etheno-2'-deoxycytidine), is critical for understanding carcinogenesis and cellular response to genotoxic stress. 2'-Deoxycytidine-15N3 serves as a precursor for synthesizing isotopically labeled adducts (e.g., [15N3]εdC) which are then used as internal standards [8]. This approach allows for the precise and sensitive quantification of DNA lesions in human tissues and biofluids, providing a direct molecular readout of genotoxic exposure and repair capacity.

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